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Compound of Interest

Compound Name: 2-Isopropoxyaniline

Cat. No.: B1215334

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxyaniline, a substituted aniline derivative, is a key building block in organic
synthesis, particularly within the pharmaceutical industry. Its unique structural features—an
aromatic amine ortho-substituted with a bulky isopropoxy group—confer specific reactivity and
properties that make it a valuable intermediate in the creation of complex molecular
architectures. This guide provides a comprehensive overview of 2-isopropoxyaniline, detailing
its fundamental properties, synthesis, spectroscopic characterization, reactivity, and
applications in drug discovery, alongside established safety and handling protocols.

Core Molecular Attributes

2-Isopropoxyaniline is characterized by the following fundamental properties:
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Property Value Source(s)
Molecular Formula CoH13NO [1]
Molecular Weight 151.21 g/mol [1]

CAS Number 29026-74-2 [1]
Appearance Brown to black liquid or solid [1112]
Melting Point 139-141 °C [2]

Boiling Point ~273 °C (estimate) [2]

pKa 5.17 £ 0.10 (Predicted) [2]

Synthesis of 2-Isopropoxyaniline

The most common and efficient laboratory-scale synthesis of 2-isopropoxyaniline involves the
reduction of its nitro precursor, 1-isopropoxy-2-nitrobenzene. This transformation is typically
achieved through catalytic hydrogenation.

Synthetic Workflow Overview

1-Isopropoxy-2-nitrobenzene
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Caption: Synthesis of 2-lsopropoxyaniline via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a general procedure for the reduction of nitroarenes.[2]
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Materials:

1-Isopropoxy-2-nitrobenzene (1.0 eq)

10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)
Methanol (solvent)

Hydrogen gas (Hz)

Filtration apparatus (e.g., Celite pad)

Rotary evaporator

Procedure:

Dissolution: In a suitable hydrogenation vessel, dissolve 1-isopropoxy-2-nitrobenzene (e.g.,
5.00 g, 27.5 mmol) in methanol.[2]

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert
atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and
backfill with hydrogen gas (repeat 2-3 times). Pressurize the vessel with hydrogen to the
desired pressure (e.g., 60 psi) and stir the reaction mixture vigorously at room temperature.

[2]

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography
(TLC) or by observing the cessation of hydrogen uptake.

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the
vessel with an inert gas.

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Wash the filter cake with additional methanol to ensure complete recovery of the product.
Caution: The palladium catalyst on the filter paper can be pyrophoric upon drying; keep it wet
and dispose of it appropriately.
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» Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to
remove the methanol.

 Purification: The resulting crude 2-isopropoxyaniline, typically a brown oil, can be used
directly or purified further by column chromatography or distillation if necessary. A reported
yield for this reaction is approximately 90%.[2]

Spectroscopic and Analytical Characterization

The identity and purity of 2-isopropoxyaniline are confirmed through various spectroscopic
techniques.

'H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the different hydrogen
environments in the molecule.
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Note: Data is based on a spectrum taken in CDClIs at 400 MHz.[2]

3C NMR Spectroscopy

The carbon NMR spectrum distinguishes the unique carbon atoms within the molecule.

Predicted Chemical Shift

Carbon Assignment Notes
(3, ppm)
Isopropyl -CHs ~22 Shielded aliphatic carbon.
Aliphatic carbon attached to an
Isopropyl -CH ~71 .
electronegative oxygen atom.
Aromatic carbon directly
Aromatic C-NH:z ~115-120 attached to the electron-
donating amino group.
Aromatic carbons influenced
Aromatic C-H ~118-122 by both the amino and
iSopropoxy groups.
Aromatic carbon attached to
Aromatic C-O ~140-145 the isopropoxy group,
deshielded by oxygen.
Aromatic C (quaternary) ~135-140 Quaternary aromatic carbon.

Note: These are predicted ranges. Actual values can vary based on solvent and other

experimental conditions.[3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.
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] Wavenumber . . .
Functional Group Intensity Vibration
(cm™)
N-H stretch (primary
N-H (Amine) 3500 - 3300 Medium amines show two
bands)
C-H (Aromatic) 3100 - 3000 Medium C-H stretch
C-H (Aliphatic) 2980 - 2850 Medium to Strong C-H stretch
C=C (Aromatic) 1600 - 1450 Medium C=C ring stretch
C-O (Ether) 1320 - 1000 Strong C-O stretch
C-N (Amine) 1335 - 1250 Strong C-N stretch

Note: These are characteristic ranges for the functional groups present.[4]

Mass Spectrometry

In mass spectrometry, 2-isopropoxyaniline will exhibit a molecular ion peak (M*) at m/z =

151. The fragmentation pattern can provide further structural information.

Expected Fragmentation Pathways:

o Loss of a methyl group (-CHs): A peak at m/z = 136.

» Loss of the isopropyl group (-CH(CHs)z2): A significant peak at m/z = 108, resulting from the

cleavage of the ether bond.

e Loss of propene (CH2=CHCH?3) via McLafferty-type rearrangement: A peak at m/z = 109.
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Caption: Common fragmentation pathways for 2-lIsopropoxyaniline.

Chemical Reactivity and Applications in Drug
Development

The reactivity of 2-isopropoxyaniline is governed by the interplay between the nucleophilic
amino group and the electron-donating isopropoxy group on the aromatic ring.

Key Reactions

» N-Alkylation and N-Acylation: The primary amine is readily alkylated or acylated to form
secondary or tertiary amines and amides, respectively. This is a common step in building
more complex molecular scaffolds.

» Diazotization: The amino group can be converted to a diazonium salt, which is a versatile
intermediate for introducing a wide range of functional groups onto the aromatic ring (e.g.,
via Sandmeyer reactions).

» Electrophilic Aromatic Substitution: The electron-donating nature of both the amino and
isopropoxy groups activates the aromatic ring towards electrophilic substitution. The directing
effects of these groups will influence the position of substitution.

Role in Medicinal Chemistry

Aniline and its derivatives are prevalent motifs in many FDA-approved drugs.[5][6] They serve
as versatile scaffolds and key intermediates. While specific examples of marketed drugs
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derived directly from 2-isopropoxyaniline are not prominently disclosed in publicly available
literature, its structure is highly relevant for the synthesis of bioactive molecules. Substituted
anilines are core components of numerous kinase inhibitors, GPCR modulators, and other
therapeutic agents. The ortho-isopropoxy group can provide steric hindrance that influences
the conformation of the final molecule, potentially enhancing selectivity for a biological target or
modifying its metabolic profile.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 2-
isopropoxyaniline.

Hazard ldentification:

o Harmful if swallowed.[1][7]

e May cause skin and eye irritation.[8]
e May cause respiratory irritation.[8]
Recommended Handling Procedures:

o Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant
gloves, and a lab coat.[8]

o Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid
inhalation of vapors.[8]

e Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]
Storage:
» Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

¢ Itis noted to be heat and air-sensitive; storage at refrigerated temperatures (2-8 °C) under
an inert gas like argon is recommended.[8]

Disposal:

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1215334?utm_src=pdf-body
https://www.benchchem.com/product/b1215334?utm_src=pdf-body
https://www.benchchem.com/product/b1215334?utm_src=pdf-body
https://www.sigmaaldrich.com/KR/ko/product/aldrich/cds002647
https://www.pharmacompass.com/chemistry-chemical-name/3-isopropoxyaniline-97
https://www.spectrumchemical.com/media/sds/I1260_AGHS.pdf
https://www.spectrumchemical.com/media/sds/I1260_AGHS.pdf
https://www.spectrumchemical.com/media/sds/I1260_AGHS.pdf
https://www.spectrumchemical.com/media/sds/I1260_AGHS.pdf
https://www.spectrumchemical.com/media/sds/I1260_AGHS.pdf
https://www.spectrumchemical.com/media/sds/I1260_AGHS.pdf
https://www.spectrumchemical.com/media/sds/I1260_AGHS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Isopropoxyaniline is a fundamentally important building block in modern organic and
medicinal chemistry. A thorough understanding of its properties, synthetic routes, and reactivity
is crucial for its effective use in research and development. The detailed spectroscopic data
and protocols provided in this guide serve as a valuable resource for scientists, enabling the
confident synthesis, characterization, and application of this versatile intermediate in the pursuit
of novel chemical entities and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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